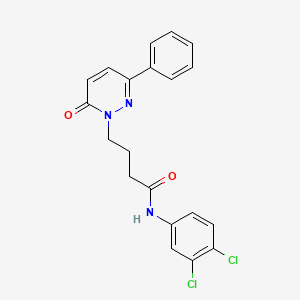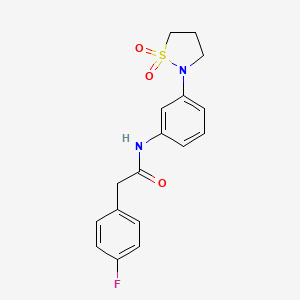
2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a phenoxy group, a quinoline group, and a pyridine group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, the phenoxy group might undergo reactions with electrophiles, while the pyridine group might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure . These properties could be measured using various analytical techniques .Scientific Research Applications
1. Antioxidant and Antitumor Activities
A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic compounds, including derivatives similar to 2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide. These compounds showed significant in vitro antioxidant and antitumor activities against various cell lines, suggesting potential applications in cancer research and therapy (Khalifa et al., 2015).
2. Targeted Drug Delivery
Yang et al. (2017) synthesized compounds containing similar structural elements to 2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide. These compounds can form coordinate bonds with metal ions and have potential as agents for targeted delivery of therapeutic gases like nitric oxide to biological sites such as tumors (Yang et al., 2017).
3. Antimicrobial Applications
Research by Ghorab and Alsaid (2015) on novel quinoline derivatives, closely related to the compound of interest, revealed significant anti-breast cancer activity. Such compounds also have the potential for antimicrobial applications, broadening their scope in pharmaceutical research (Ghorab & Alsaid, 2015).
4. Structural and Spectral Analysis
Polo-Cuadrado et al. (2021) conducted an in-depth structural and spectral analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, which is structurally analogous to 2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Polo-Cuadrado et al., 2021).
5. Radioligand Potential
Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for imaging peripheral benzodiazepine type receptors with positron emission tomography, indicating the diagnostic potential of related compounds (Matarrese et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-11-20(16(2)14-15)28-23-18(8-5-13-25-23)22(27)26-19-9-3-6-17-7-4-12-24-21(17)19/h3-14H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRRSUOBCOFXKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
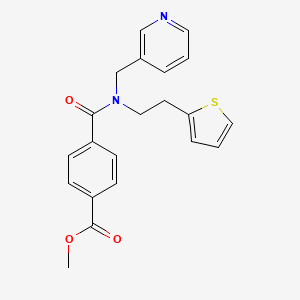
![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)
![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)
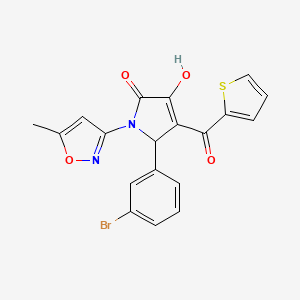
![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

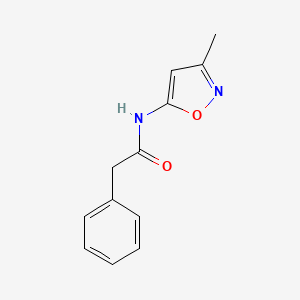



![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)
